![molecular formula C15H14N2O B2503061 1-{4-[2-(4-吡啶基)-1-氮杂环戊基]苯基}-1-乙酮 CAS No. 341967-54-2](/img/structure/B2503061.png)

1-{4-[2-(4-吡啶基)-1-氮杂环戊基]苯基}-1-乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

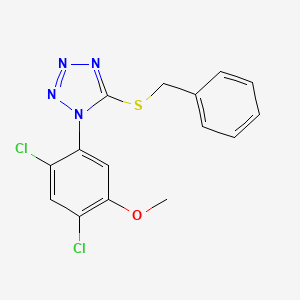

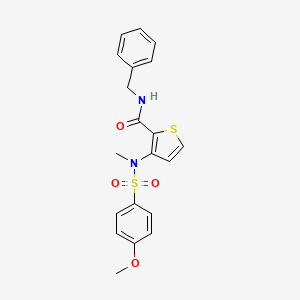

The synthesis of phenyl-substituted pyridines, such as 1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone, can be achieved through the reaction of N-phosphinyl-1-azaallyl anions with α,β-unsaturated carbonyl compounds. This process involves a sequence of Michael addition followed by an intramolecular aza-Horner-Wittig reaction. The N-phosphinyl-1-azaallyl anions act as a synthetic equivalent of primary vinylamines, which are crucial intermediates in the formation of the pyridine ring .

Molecular Structure Analysis

The molecular structure of phenyl-substituted pyridines is characterized by the presence of a pyridine ring, which is a heterocyclic aromatic ring containing nitrogen. The specific compound would have additional phenyl and aziranyl groups attached to the pyridine core. While the provided data does not include direct information about the molecular structure of 1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone, similar compounds have been characterized using techniques such as NMR and HRMS, which provide detailed information about the molecular framework and the nature of substituents .

Chemical Reactions Analysis

The chemical reactivity of phenyl-substituted pyridines includes their ability to undergo further functionalization through various organic reactions. For instance, the presence of the pyridine nitrogen can facilitate nucleophilic substitution reactions, while the phenyl rings can be modified through electrophilic aromatic substitution reactions such as Friedel-Crafts acylation. These reactions can be used to introduce additional functional groups or to modify existing ones, thereby altering the physical and chemical properties of the compound .

Physical and Chemical Properties Analysis

Phenyl-substituted pyridines exhibit a range of physical and chemical properties that are influenced by their molecular structure. The aromatic nature of the pyridine and phenyl rings contributes to the stability and electronic properties of these compounds. The physical properties such as melting point, boiling point, and solubility are determined by the molecular weight and the nature of substituents on the aromatic rings. The chemical properties, including reactivity and acidity/basicity, are also affected by the presence of the nitrogen atom in the pyridine ring and the substituents attached to the aromatic system. Although the specific physical and chemical properties of 1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone are not detailed in the provided data, these general trends can be applied to predict its behavior .

科学研究应用

合成和表征

- 抗菌活性衍生物的合成:一项研究展示了从 1-氯-4-(对甲苯基氧)苯和 1-(4-羟基苯基)-乙酮合成的衍生物,这些衍生物对枯草芽孢杆菌和大肠杆菌等物种具有潜在的抗菌活性 (Dave, Patel, Nimavat, Vyas, & Patel, 2013)。

- 电化学表征:一种新型合成的偶氮染料 (E)-1-(4-((4-(苯氨基)苯基)偶氮)苯基)乙酮,使用循环伏安法等技术进行了电化学表征,显示出在染料制造和电化学应用中的潜力 (Surucu, Abaci, & Seferoğlu, 2016)。

化学结构和反应性

- 氢键模式:对烯胺酮的研究,例如 1-(4-溴苯基)-2-(吡咯烷-2-亚甲基)乙酮,揭示了它们的氢键模式,这对于理解化学和药物研究中的分子相互作用至关重要 (Balderson, Fernandes, Michael, & Perry, 2007)。

在药物合成中的潜力

- 依托昔布合成的关键中间体:一项研究讨论了 2-(4-羧基磺酰基苯基)-1-(6-甲基-3-吡啶基)乙酮的合成,它是药物依托昔布生产中的一个关键中间体,展示了该化合物在制药中的作用 (Hai-ya, 2012)。

抗菌应用

- 微波辅助合成抗菌化合物:1-(4-(哌啶-1-基)苯基)乙酮等化合物的微波辅助合成导致了具有显着抗菌活性的分子的开发,突出了该化合物在创造新抗生素中的作用 (Merugu, Ramesh, & Sreenivasulu, 2010)。

缓蚀

- 碳钢缓蚀剂:源自 1-(4-(2-羟基苄亚胺基)苯基)乙酮等化合物的席夫碱被评估为碳钢的缓蚀剂,表明该化合物在工业应用中的效用 (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012)。

安全和危害

属性

IUPAC Name |

1-[4-(2-pyridin-4-ylaziridin-1-yl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-11(18)12-2-4-14(5-3-12)17-10-15(17)13-6-8-16-9-7-13/h2-9,15H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKWZPWCVIAXLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CC2C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648907 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid](/img/structure/B2502978.png)

![(E)-3-[5-chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2502980.png)

![4-Chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine hydrochloride](/img/structure/B2502981.png)

![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate](/img/structure/B2502984.png)

![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502990.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2502991.png)

![5-amino-N-(4-chlorobenzyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502992.png)

![4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline](/img/structure/B2502994.png)

![Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride](/img/structure/B2502999.png)